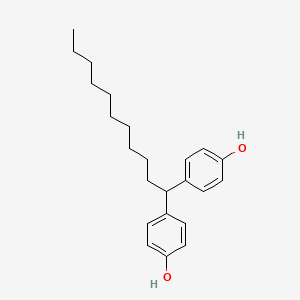![molecular formula C24H17IO3 B14740299 2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione CAS No. 1675-83-8](/img/structure/B14740299.png)
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Méthodes De Préparation
The synthesis of 2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with phenylacetic acid in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using a Lewis acid catalyst to yield the desired isoindoline derivative . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using solventless conditions and green chemistry principles .
Analyse Des Réactions Chimiques
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Applications De Recherche Scientifique
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in neurological processes . The compound binds to the receptor’s allosteric site, altering its conformation and affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione can be compared with other isoindoline derivatives such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide: This compound has a similar structure but differs in the substitution pattern on the isoindoline ring.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound contains a thiocarbamate group instead of a ketone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenyl group, which imparts distinct reactivity and biological activity.
Propriétés
Numéro CAS |
1675-83-8 |
|---|---|
Formule moléculaire |
C24H17IO3 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
2-[3-(4-iodophenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17IO3/c25-17-12-10-16(11-13-17)21(26)14-20(15-6-2-1-3-7-15)22-23(27)18-8-4-5-9-19(18)24(22)28/h1-13,20,22H,14H2 |
Clé InChI |
QYPLBALJMCVFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)I)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


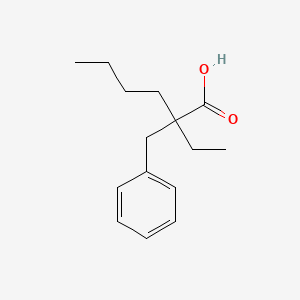
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
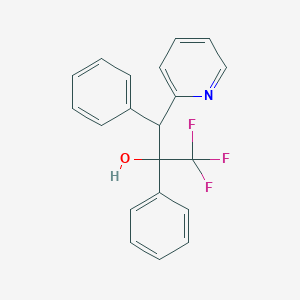
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
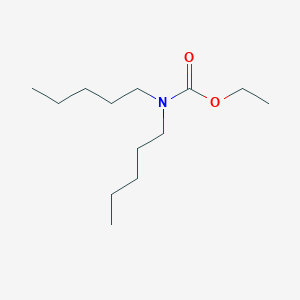
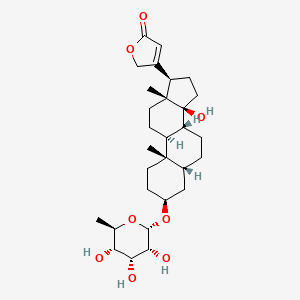
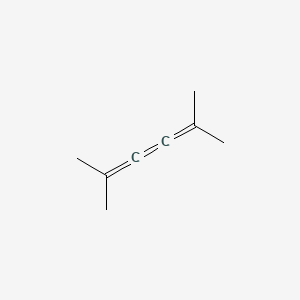

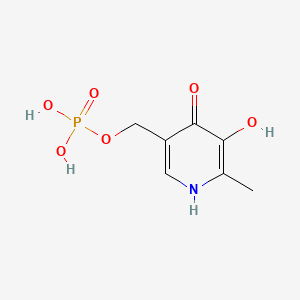
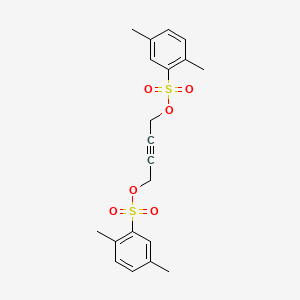
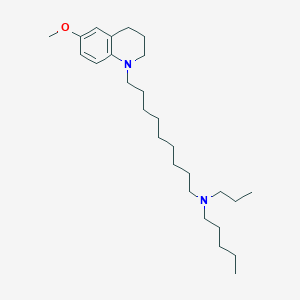
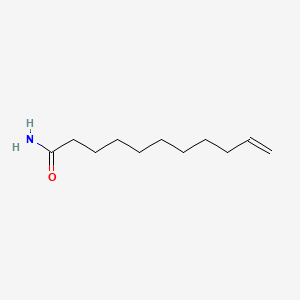
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
